molecular formula C19H22N2O2 B12268558 1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one

1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one

Cat. No.: B12268558
M. Wt: 310.4 g/mol
InChI Key: XMVYECRIQPSSBG-UHFFFAOYSA-N
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Description

1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising an azetidine ring, a phenyl group, and a pyridine moiety, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

The synthesis of 1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.

    Formation of the Phenylbutanone Backbone: The phenylbutanone structure is constructed through aldol condensation or similar reactions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient synthesis.

Chemical Reactions Analysis

1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

When compared to similar compounds, 1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylpropan-1-one: Differing by a single carbon in the backbone, this compound exhibits distinct reactivity and applications.

    1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylethan-1-one: With a shorter carbon chain, this compound has different physical and chemical properties.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-2-phenylbutan-1-one

InChI

InChI=1S/C19H22N2O2/c1-3-18(15-7-5-4-6-8-15)19(22)21-12-17(13-21)23-16-9-10-20-14(2)11-16/h4-11,17-18H,3,12-13H2,1-2H3

InChI Key

XMVYECRIQPSSBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C

Origin of Product

United States

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